molecular formula C14H7Cl4NO4 B14588570 2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene CAS No. 61444-14-2

2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene

Cat. No.: B14588570
CAS No.: 61444-14-2
M. Wt: 395.0 g/mol
InChI Key: OEJHNINJGZXOGC-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene is a complex organic compound characterized by its multiple chlorine atoms and nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene typically involves multiple steps, starting with the chlorination of benzene derivatives The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine and nitro groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Shares the dichloro substitution pattern but lacks the nitro and ethenyl groups.

    4-Nitrophenol: Contains the nitro group but lacks the dichloro and ethenyl substitutions.

    2,2-Dichloroethenylbenzene: Contains the ethenyl group but lacks the nitro and additional chlorine substitutions.

Uniqueness

2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene is unique due to its combination of chlorine, nitro, and ethenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

61444-14-2

Molecular Formula

C14H7Cl4NO4

Molecular Weight

395.0 g/mol

IUPAC Name

2-(2,2-dichloroethenoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene

InChI

InChI=1S/C14H7Cl4NO4/c15-8-1-4-12(10(16)5-8)23-9-2-3-11(19(20)21)13(6-9)22-7-14(17)18/h1-7H

InChI Key

OEJHNINJGZXOGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OC=C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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